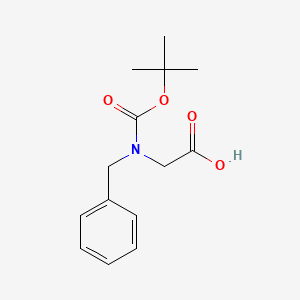

N-Benzyl-N-Cbz-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJQIUJKAQDRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441164 | |

| Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76315-01-0 | |

| Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzyl-N-Cbz-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-N-Cbz-glycine, a derivative of the amino acid glycine (B1666218) with two distinct protecting groups. This compound is a valuable building block in peptide synthesis and the development of peptidomimetics and other pharmaceutically active molecules. The guide details the prevalent two-step synthetic pathway starting from glycine, including experimental protocols and quantitative data.

Synthetic Pathway Overview

The synthesis of this compound from glycine is typically achieved through a two-step process:

-

N-Cbz Protection of Glycine: The amino group of glycine is first protected with a benzyloxycarbonyl (Cbz or Z) group using benzyl (B1604629) chloroformate. This reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

-

N-Benzylation of N-Cbz-glycine: The secondary amine of the resulting N-Cbz-glycine is then alkylated with a benzyl group, typically using benzyl bromide in the presence of a strong base.

An alternative, though less common, route involves the initial N-benzylation of glycine to form N-benzylglycine, followed by the introduction of the Cbz protecting group.[1]

Below is a diagram illustrating the primary synthetic workflow.

Caption: Synthetic workflow for this compound from Glycine.

Experimental Protocols

Step 1: Synthesis of N-Cbz-glycine

This procedure is adapted from established methods for the N-protection of amino acids.[2][3]

Materials:

-

Glycine

-

2 M Sodium hydroxide (B78521) (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

4 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Concentrated Hydrochloric acid (HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution.

-

Cool the solution to 0°C in an ice bath.

-

While maintaining the temperature at 0°C, add benzyl chloroformate (1.2 equivalents) and 25 mL of 4 M aqueous sodium hydroxide solution dropwise and simultaneously over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, continue stirring the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid. A white precipitate of N-Cbz-glycine will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold water and dry to obtain the final product.

Step 2: Synthesis of this compound

This protocol is based on standard N-alkylation procedures for Cbz-protected amines, utilizing a strong base to deprotonate the amide nitrogen, followed by nucleophilic substitution.

Materials:

-

N-Cbz-glycine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide (BnBr)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Syringe

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add N-Cbz-glycine (1.0 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Stir the mixture at 0°C for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise via syringe to the reaction mixture at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound, which is often an oil, can be purified by flash column chromatography on silica (B1680970) gel.[1]

Quantitative Data

The following tables summarize the typical quantitative data for the two-step synthesis of this compound.

Table 1: Quantitative Data for the Synthesis of N-Cbz-glycine

| Parameter | Value | Reference |

| Molar Mass | 209.20 g/mol | [4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 119-120 °C | [2][3] |

| Yield | 86-91% | [5] |

| Solubility | Soluble in methanol, insoluble in water | [5] |

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Molar Mass | 299.32 g/mol | |

| Appearance | Oil | [1] |

| Yield | Not specified in the reference, but generally high for this type of reaction. | |

| Purification | Column chromatography |

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis can be represented as a logical progression of bond-forming events.

Caption: Logical relationships in the synthesis of this compound.

This in-depth guide provides the necessary information for the successful synthesis of this compound. Researchers should always adhere to proper laboratory safety practices when handling the reagents mentioned in this document.

References

- 1. prepchem.com [prepchem.com]

- 2. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Benzyloxycarbonylglycine [chembk.com]

The Enduring Role of the Carboxybenzyl (Cbz) Protecting Group in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired peptide sequences with high fidelity. Among the arsenal (B13267) of amine-protecting groups, the Carboxybenzyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in 1932, remains a cornerstone in both solution-phase and, to a lesser extent, solid-phase peptide synthesis.[1][2] This technical guide provides an in-depth exploration of the Cbz protecting group, detailing its mechanism of action, chemical properties, and its strategic application in the synthesis of complex peptides. We present a summary of quantitative data, detailed experimental protocols for its installation and cleavage, and logical diagrams to elucidate the underlying chemical transformations.

Introduction: The Imperative of Amine Protection in Peptide Synthesis

The synthesis of peptides involves the sequential formation of amide (peptide) bonds between amino acids. To prevent uncontrolled polymerization and undesired side reactions, the α-amino group of the incoming amino acid must be temporarily blocked or "protected".[2] An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under mild conditions that do not compromise the integrity of the growing peptide chain.[2] The Cbz group, a benzyloxycarbonyl moiety, fulfills these criteria, offering robustness and orthogonal removal strategies, making it a valuable tool for synthetic chemists.[3][4]

The Carboxybenzyl (Cbz) Group: Structure and Properties

The Cbz group is introduced by reacting the amine functionality of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) or other activated Cbz reagents.[1][5]

Key Properties:

-

Stability: The Cbz group is stable under both acidic and basic conditions, a crucial feature for multi-step syntheses.[4]

-

Solubility: The presence of the Cbz group often increases the solubility of amino acids and peptides in organic solvents, which can aid in purification.[4]

-

Crystallization: The introduction of the Cbz group can facilitate the crystallization of the protected amino acid, simplifying purification.[6]

-

Orthogonality: The Cbz group is orthogonal to other common amine protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), allowing for selective deprotection strategies in complex syntheses.[1][7]

Mechanism of Cbz Protection and Deprotection

Protection of Amines

The protection of an amino group with Cbz typically proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Caption: Cbz Protection Mechanism.

The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or an organic base, to neutralize the hydrochloric acid byproduct.[1]

Deprotection of Cbz-Protected Amines

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis.

Caption: Cbz Deprotection via Hydrogenolysis.

This method involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][7] The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed. Other deprotection methods include the use of strong acids like HBr in acetic acid or Lewis acids.[6]

Quantitative Data Summary

While yields are highly substrate and reaction condition dependent, the following table summarizes typical quantitative data for Cbz protection and deprotection from literature examples.

| Reaction Type | Substrate (Example) | Reagents and Conditions | Yield (%) | Reference |

| Protection | Generic Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt, 20h | 90 | [1] |

| Protection | Aliphatic Amines | Cbz-Cl, Water, rt, 2-10 min | High | [8] |

| Deprotection | Generic Cbz-Amine | H₂, 5% Pd/C, MeOH, 60°C, 40h | - | [1] |

| Deprotection | Dipeptide | H₂, 10 wt% Pd/C, TPGS-750-M in water, rt | >95 | [9] |

Experimental Protocols

General Procedure for N-Cbz Protection of an Amino Acid[1]

Materials:

-

Amino acid (1.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃, 2.0 eq)

-

Benzyl chloroformate (Cbz-Cl, 1.5 eq)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the N-Cbz protected amino acid.

General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis[1]

Materials:

-

N-Cbz protected amino acid or peptide (1.0 eq)

-

Methanol (MeOH)

-

Palladium on carbon (5% Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve the N-Cbz protected compound in methanol.

-

Add 5% Pd/C catalyst to the solution.

-

Stir the mixture under an atmosphere of hydrogen gas (e.g., using a balloon) at 60 °C for 40 hours.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield the deprotected amine, which can often be used in the next step without further purification.

Logical Workflow in Peptide Synthesis

The following diagram illustrates the iterative cycle of deprotection and coupling in peptide synthesis utilizing the Cbz group.

Caption: Iterative Workflow of Peptide Synthesis.

Conclusion

The Carboxybenzyl protecting group, despite its long history, continues to be a highly relevant and versatile tool in the field of peptide synthesis. Its stability, ease of introduction and removal, and orthogonality with other protecting groups ensure its continued use in the synthesis of complex and novel peptide-based therapeutics and research agents. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize the Cbz group in their synthetic endeavors. The clean and efficient nature of its removal via hydrogenolysis, in particular, makes it an attractive option in green chemistry approaches to peptide synthesis.[9][10]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. fiveable.me [fiveable.me]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ijacskros.com [ijacskros.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Tandem deprotection/coupling for peptide synthesis in water at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on N-Benzyl-N-Cbz-glycine

This guide provides a detailed overview of the molecular properties of N-Benzyl-N-Cbz-glycine, a derivative of the amino acid glycine. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

While the nomenclature "this compound" suggests the presence of a carboxybenzyl (Cbz) protecting group, it is crucial to note that this name is often associated in commercial and research contexts with the compound 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid. This compound, which incorporates a tert-butoxycarbonyl (Boc) group instead of a Cbz group, is identified by the CAS number 76315-01-0. This guide pertains to this specific molecule.

Molecular Data Summary

The fundamental molecular characteristics of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid are presented below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 265.31 g/mol | [1][4] |

| IUPAC Name | 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | [2] |

| Synonyms | N-Boc-N-benzyl-glycine, 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | [2][3] |

| CAS Number | 76315-01-0 | [1][5] |

Logical Structure of the Molecule

The following diagram illustrates the key functional groups that constitute the N-Benzyl-N-Boc-glycine molecule.

Caption: Logical relationship of the core components of N-Benzyl-N-Boc-glycine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | C14H19NO4 | CID 10515816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-N-benzyl-glycine [chembk.com]

- 4. 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid , 97% , 76315-01-0 - CookeChem [cookechem.com]

- 5. 76315-01-0|2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid|BLD Pharm [bldpharm.com]

Technical Guide: Solubility of N-Benzyl-N-Cbz-glycine in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzyl-N-Cbz-glycine, a derivative of the amino acid glycine (B1666218) commonly utilized in peptide synthesis and other areas of medicinal chemistry. The information herein is intended for researchers, scientists, and professionals in drug development who require an understanding of this compound's behavior in various organic solvents.

Introduction

This compound, also known as N-(Benzyloxycarbonyl)-N-benzylglycine, is a protected amino acid. Its solubility is a critical parameter for its use in synthetic organic chemistry, particularly in reaction setup, purification, and formulation. The presence of both polar (carboxylic acid) and nonpolar (benzyl and benzyloxycarbonyl groups) moieties gives it a nuanced solubility profile.

Qualitative and Quantitative Solubility Data

| Solvent | Polarity | Type | Solubility |

| Methanol (B129727) | Polar Protic | Alcohol | Soluble (0.1 g/mL)[1] |

| Dichloromethane (DCM) | Polar Aprotic | Halogenated | Soluble[2] |

| Water | Polar Protic | Aqueous | Insoluble[1][2][3] |

Note: "Soluble" and "Insoluble" are qualitative descriptors. The actual solubility may vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol, based on the widely accepted shake-flask method, can be employed to determine the equilibrium solubility.[4]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe and chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be saturated with the solute, and undissolved solid should remain.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial.[4]

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically inert syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.[4]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve using an appropriate analytical technique, such as HPLC.[4]

-

Analyze the filtered saturated solution sample to determine the concentration of this compound.

-

-

Data Reporting:

-

The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.[4]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the "like dissolves like" principle.[4] The interplay between its polar carboxylic acid group and its nonpolar aromatic rings dictates its affinity for different solvents.

-

Polar Solvents: Protic solvents like methanol can engage in hydrogen bonding with the carboxylic acid group, enhancing solubility. Aprotic polar solvents will interact through dipole-dipole forces.

-

Nonpolar Solvents: Nonpolar solvents are expected to have lower solvating power for this molecule due to the presence of the polar carboxylic acid group. However, the large nonpolar regions of the molecule will have favorable interactions with nonpolar solvents.

The logical relationship for predicting solubility based on solvent and solute properties can be visualized as follows:

Caption: Intermolecular interactions guiding solubility predictions.

References

A Comprehensive Technical Guide to N-Benzyloxycarbonyl-glycine (N-Cbz-glycine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-glycine, commonly abbreviated as N-Cbz-glycine or Z-Glycine, is a pivotal derivative of the amino acid glycine (B1666218). It features a benzyloxycarbonyl (Cbz or Z) protecting group attached to its amino terminus. This modification is fundamental in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptide-based therapeutics. The Cbz group provides robust protection against undesired reactions at the N-terminus, yet it can be selectively removed under specific conditions, making N-Cbz-glycine an invaluable building block for the controlled, stepwise assembly of peptide chains. This guide provides an in-depth overview of N-Cbz-glycine, including its chemical properties, supplier information, experimental protocols for its use, and its role in synthetic workflows.

Core Compound Information

CAS Number: 1138-80-3[1][2][3][4][5][6][7]

Physicochemical Data

A summary of the key physicochemical properties of N-Cbz-glycine is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁NO₄ | [7] |

| Molecular Weight | 209.20 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 118-122 °C | [6] |

| Solubility | Soluble in methanol (B129727) and chloroform; Insoluble in water. | [2][5][6] |

| pKa | 3.98 ± 0.10 (Predicted) | [6] |

| Storage Temperature | 2-8°C, in a dry and well-ventilated place. | [2] |

Supplier Information

N-Cbz-glycine is readily available from a variety of chemical suppliers. The purity and available quantities may vary, so it is crucial to select a supplier that meets the specific needs of your research or manufacturing scale.

| Supplier | Purity/Assay | Available Quantities |

| TCI Chemicals | >98.0% (T)(HPLC) | Gram to Kilogram scale |

| Spectrum Chemical | Meets or exceeds grade requirements | Various packaging sizes |

| Ruifu Chemical | >99.0% (T) (HPLC) | Gram to bulk quantities |

| AKSci | Min. 95% | Research and bulk quantities |

| Tongsheng Amino Acid | ≥95% | Bulk and custom orders |

| ChemScene | ≥95% | Milligram to gram scale |

| MedchemExpress | Research grade | Milligram to gram scale |

| Biosynth | Research and pharmaceutical grade | Custom and bulk quantities |

Role in Peptide Synthesis and Drug Development

The primary application of N-Cbz-glycine is as a protected amino acid monomer in peptide synthesis.[2] The benzyloxycarbonyl (Cbz) group is a well-established amine protecting group that is stable under a variety of reaction conditions but can be readily cleaved by catalytic hydrogenation. This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of a peptide chain without interfering with other reactive functional groups in the molecule.

In drug development, N-Cbz-glycine and other Cbz-protected amino acids are instrumental in the synthesis of peptide-based drugs, peptidomimetics, and other complex organic molecules with therapeutic potential.[8] For instance, it has been utilized in the synthesis of small-molecule inhibitors targeting various biological pathways. While N-Cbz-glycine itself is not typically a biologically active signaling molecule, its incorporation into larger structures is critical for their synthesis and subsequent biological activity. An example includes its use in the synthesis of a novel water-soluble N-glycyl prodrug of carbamazepine (B1668303), where it forms part of a prodrug designed for enhanced bioavailability.[9]

Experimental Protocols

The following section details a generalized experimental protocol for the incorporation of N-Cbz-glycine into a peptide chain using solid-phase peptide synthesis (SPPS).

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using N-Cbz-glycine

Solid-phase peptide synthesis allows for the efficient construction of peptides on a solid resin support. The general cycle involves the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid.

Materials:

-

N-Cbz-glycine

-

Appropriate solid-phase resin (e.g., Merrifield resin)

-

Coupling agents (e.g., HCTU, HATU)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagent for the resin-bound N-terminal group (e.g., piperidine (B6355638) for Fmoc, TFA for Boc)

-

Cleavage cocktail for removing the completed peptide from the resin

-

Catalyst for Cbz-group removal (e.g., Palladium on carbon) and a hydrogen source.

Procedure:

-

Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for at least 30 minutes.

-

N-terminal Deprotection: Remove the N-terminal protecting group of the amino acid attached to the resin. For an Fmoc-protected amino acid, this is typically done using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with the synthesis solvent to remove the deprotection reagent and byproducts.

-

Amino Acid Activation: In a separate vessel, activate the carboxylic acid of N-Cbz-glycine by dissolving it in the synthesis solvent with a coupling agent (e.g., HCTU) and a base (e.g., DIPEA).

-

Coupling: Add the activated N-Cbz-glycine solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

-

Washing: Wash the resin to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-6 with the subsequent protected amino acids to elongate the peptide chain.

-

Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, the N-terminal protecting group is removed. The peptide is then cleaved from the solid support using a specific cleavage cocktail.

-

Cbz-Group Removal: The Cbz group on the glycine residue can be removed from the cleaved peptide in solution via catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst).

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 1138-80-3 Cbz-Glycine AKSci J91947 [aksci.com]

- 5. High Quality Cbz-Glycine CAS No.: 1138-80-3 in stock Manufacturer and Supplier | Tongsheng Amino Acid [sctsgroup.com]

- 6. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]

- 7. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. In vitro and in vivo evaluation of a novel water-soluble N-glycyl prodrug (N-GLY-CBZ) of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Controlled Peptide Synthesis: An In-depth Guide to the Early Applications of N-Cbz Protected Amino Acids

A cornerstone in the field of peptide chemistry, the introduction of the N-Carbobenzoxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the art of peptide synthesis. This development, for the first time, allowed for the stepwise and controlled assembly of amino acids to form peptides of a defined sequence, paving the way for the synthesis of complex polypeptide chains and laying the foundational principles for modern peptide and protein chemistry.

This technical guide delves into the early applications of N-Cbz protected amino acids in peptide chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of the foundational techniques, experimental protocols, and quantitative data from the seminal period of this groundbreaking discovery.

The Carbobenzoxy Group: A Paradigm Shift in Peptide Synthesis

Prior to the advent of the Cbz group, the synthesis of peptides was a largely uncontrolled process, often resulting in mixtures of products and low yields. The genius of the Cbz group lies in its ability to mask the reactive α-amino group of an amino acid, preventing its unwanted participation in subsequent reactions. This protection is robust enough to withstand the conditions required for peptide bond formation, yet can be selectively removed under mild conditions that do not cleave the newly formed peptide bond. This orthogonality was a critical breakthrough in the field.[1][2][3]

The Cbz group is introduced by reacting an amino acid with benzyl (B1604629) chloroformate, typically under alkaline conditions.[4] The protecting group is stable to both acidic and basic conditions, a key feature for its successful application in multi-step syntheses.[3][5] Its removal is most effectively achieved through catalytic hydrogenolysis, a mild process that uses hydrogen gas and a palladium catalyst to cleave the benzylic C-O bond, liberating the free amine and releasing toluene (B28343) and carbon dioxide as byproducts.[3][5]

Quantitative Data from Early Applications

| Peptide Synthesis Step | Amino Acids Involved | Coupling Method | Reported Yield (%) | Reference Period |

| Cbz-Glycine Synthesis | Glycine | Schotten-Baumann | ~90 | 1930s - 1940s |

| Cbz-Alanine Synthesis | Alanine | Schotten-Baumann | ~85-95 | 1930s - 1940s |

| Cbz-Glycylglycine Synthesis | Cbz-Glycine + Glycine Ester | Azide (B81097) or Acid Chloride | ~70-85 | 1930s - 1940s |

| Cbz-Alanylglycine Synthesis | Cbz-Alanine + Glycine Ester | Azide or Acid Chloride | ~65-80 | 1930s - 1940s |

| Cbz-Glycylalanine Synthesis | Cbz-Glycine + Alanine Ester | Azide or Acid Chloride | ~65-80 | 1930s - 1940s |

Table 1: Representative Yields for the Synthesis of N-Cbz Amino Acids and Dipeptides in Early Peptide Chemistry. The yields are approximate and collated from descriptions in historical reviews and papers of the era. The primary coupling methods in the early days were the azide and acid chloride methods.

Key Experimental Protocols from the Dawn of Cbz Chemistry

The following protocols are based on the foundational work of Bergmann and Zervas and represent the typical procedures used in the early era of Cbz-protected peptide synthesis.

Synthesis of N-Cbz-Amino Acids (Schotten-Baumann Conditions)

This procedure describes the general method for the protection of an amino acid's α-amino group with the Cbz group.

Reagents:

-

Amino Acid (1 equivalent)

-

Sodium Hydroxide (B78521) (2 equivalents)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl Ether

-

Sulfuric Acid (dilute)

-

Water

Procedure:

-

The amino acid is dissolved in an aqueous solution of sodium hydroxide.

-

The solution is cooled in an ice bath.

-

Benzyl chloroformate and a further portion of sodium hydroxide solution are added alternately in small portions with vigorous shaking and cooling.

-

After the addition is complete, the reaction mixture is shaken for a further 10-15 minutes.

-

The aqueous solution is extracted with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

The aqueous layer is then acidified with dilute sulfuric acid to precipitate the N-Cbz-amino acid.

-

The crystalline product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethyl acetate/petroleum ether) is performed for purification.

Peptide Bond Formation: The Azide Method

The azide method was one of the earliest and most reliable techniques for forming peptide bonds with minimal racemization.

Part A: Formation of the Cbz-Amino Acid Azide

-

The N-Cbz-amino acid is converted to its corresponding methyl or ethyl ester.

-

The Cbz-amino acid ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the Cbz-amino acid hydrazide.

-

The Cbz-amino acid hydrazide is dissolved in a mixture of acetic acid and hydrochloric acid and cooled to -5 °C.

-

A cold, concentrated aqueous solution of sodium nitrite (B80452) is added dropwise with stirring to form the Cbz-amino acid azide. The azide is not isolated.

Part B: Coupling with the Amino Component

-

The amino acid ester (the C-terminal residue of the desired dipeptide) is prepared separately.

-

The cold solution of the Cbz-amino acid azide is added to a solution of the amino acid ester in a suitable solvent (e.g., cold ethyl acetate).

-

The reaction mixture is kept at a low temperature for several hours and then allowed to stand at room temperature.

-

The resulting Cbz-dipeptide ester is then isolated and purified by washing and recrystallization.

Deprotection of the Cbz Group by Catalytic Hydrogenolysis

This protocol outlines the classic method for the removal of the Cbz protecting group.

Reagents:

-

N-Cbz-Peptide

-

Palladium on charcoal (Pd/C) catalyst (typically 5-10% by weight)

-

Solvent (e.g., methanol, ethanol, or acetic acid)

-

Hydrogen gas source

Procedure:

-

The N-Cbz-peptide is dissolved in a suitable solvent.

-

The Pd/C catalyst is added to the solution.

-

The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

-

The progress of the reaction is monitored by the uptake of hydrogen or by thin-layer chromatography.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the deprotected peptide.

Workflow and Logical Relationships

The early solution-phase synthesis of a dipeptide using Cbz protection followed a logical, stepwise workflow. This process is illustrated in the diagrams below.

Figure 1: N-Cbz Protection of an Amino Acid.

Figure 2: Peptide Bond Formation.

Figure 3: Cbz Group Deprotection.

Conclusion: A Lasting Legacy

The introduction of the N-Cbz protecting group was a watershed moment in the history of chemistry. It transformed peptide synthesis from a speculative art into a systematic science. The principles of amino group protection, controlled coupling, and selective deprotection established by Bergmann and Zervas remain central to all modern strategies of peptide synthesis, including solid-phase methods. While newer protecting groups with different orthogonalities have since been developed, the Cbz group continues to be a valuable tool in organic synthesis, a testament to the enduring impact of this pioneering work. For researchers in drug development, understanding the historical context and the foundational techniques of peptide synthesis provides a deeper appreciation for the sophisticated methods available today and can inspire innovative approaches to the synthesis of novel therapeutic peptides.

References

N-Benzyl-N-Cbz-glycine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Benzyl-N-carbobenzyloxy-glycine (N-Benzyl-N-Cbz-glycine). Drawing upon data from analogous N-protected amino acids and established principles of chemical stability, this document outlines potential degradation pathways, proposes robust experimental protocols for stability assessment, and offers guidance for maintaining the integrity of this critical reagent in research and development settings.

Chemical Profile and General Stability

This compound is a derivative of the amino acid glycine, featuring both a benzyl (B1604629) (Bn) and a carbobenzyloxy (Cbz or Z) group protecting the nitrogen atom. These protecting groups are crucial in peptide synthesis and other organic transformations, rendering the amino group unreactive to certain reagents. The inherent stability of the molecule is largely dictated by the robustness of these protecting groups.

Generally, as a crystalline solid, this compound is expected to be stable under standard ambient conditions (room temperature and pressure) for limited periods. The introduction of both benzyl and Cbz protecting groups can enhance the crystalline nature of the product, which often contributes to improved stability in the solid state. However, for long-term storage and to mitigate the risk of degradation, specific conditions are paramount.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended. These are based on best practices for structurally similar protected amino acids.

| Parameter | Condition | Rationale |

| Temperature | -20°C or lower | Minimizes the rate of potential degradation reactions.[1][2] For short-term storage (weeks to months), 2-8°C may be acceptable, but -20°C is preferred for periods exceeding this. |

| Atmosphere | Dry, inert gas (e.g., argon or nitrogen) | Protects against hydrolysis from atmospheric moisture and oxidation.[3] |

| Light | In the dark (e.g., amber vials or stored in a light-proof container) | Prevents potential photodegradation, as aromatic rings in the benzyl and Cbz groups can absorb UV light.[3] |

| Form | Solid (lyophilized powder) | The solid state is significantly more stable than solutions. Storing in solution is generally not recommended for long periods.[1] |

| Container | Tightly sealed, appropriate for low-temperature storage | Prevents ingress of moisture and oxygen. |

Handling Precautions:

-

Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise stability.

-

After dispensing, purge the container with an inert gas before resealing.

Potential Degradation Pathways

The degradation of this compound is primarily anticipated to involve the cleavage of the N-Cbz and N-benzyl bonds. The following diagram illustrates the likely degradation pathways under various stress conditions.

Caption: Potential degradation routes for this compound under stress conditions.

Hydrolytic Degradation

-

Acidic Conditions: The Cbz group is generally stable to mild acidic conditions. However, strong acids like HBr in acetic acid can cleave the Cbz group to yield N-Benzyl-glycine. The N-benzyl group is more robust but can also be cleaved under harsher acidic conditions.

-

Basic Conditions: The Cbz group is stable under basic conditions. The ester linkage within the Cbz group is not readily hydrolyzed.

Oxidative Degradation

The benzyl group is susceptible to oxidation, which could potentially lead to de-benzylation to form N-Cbz-glycine. Common laboratory oxidizing agents could initiate this degradation.

Photodegradation

The aromatic rings in both the benzyl and Cbz groups can absorb UV light, potentially leading to photolytic cleavage of the N-Cbz or N-benzyl bonds. Amino acids with aromatic side chains are known to be photosensitive.[4]

Thermal Degradation

While generally stable in solid form at room temperature, elevated temperatures can promote degradation. Thermal decomposition of amino acids can be complex, often involving decarboxylation and deamination at very high temperatures.[5] For this compound, thermal stress would likely accelerate the cleavage of the protecting groups.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies (stress testing) and analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). These protocols are designed based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][6]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate potential degradation products to demonstrate the specificity of the analytical method.

Workflow for Forced Degradation Studies:

References

- 1. database.ich.org [database.ich.org]

- 2. scispace.com [scispace.com]

- 3. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for N-Benzyl-N-Cbz-glycine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-Cbz-glycine is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of N-benzylglycine residues into peptide sequences. The N-benzyl group imparts unique conformational constraints and properties to peptides, making it a key component in the development of peptidomimetics and bioactive peptides, such as bradykinin (B550075) antagonists. This document provides detailed application notes and protocols for the synthesis of this compound and its incorporation into peptides via SPPS.

The presence of the N-benzyl group introduces steric hindrance, which necessitates optimized coupling conditions compared to standard amino acids. Furthermore, the stability of the N-benzyl and N-Cbz protecting groups under different SPPS chemistries requires careful consideration to achieve successful synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of glycine (B1666218) followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard organic synthesis procedures for N-acylated amino acids.

Materials:

-

N-Benzylglycine hydrochloride

-

2 N Sodium hydroxide (B78521) (NaOH) solution

-

4 N Sodium hydroxide (NaOH) solution

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve N-Benzylglycine hydrochloride in 2 N sodium hydroxide solution. Cool the stirring mixture to -5 °C using an ice-salt bath.

-

Cbz Protection: While maintaining the temperature at -5 °C, simultaneously add 4 N sodium hydroxide solution and benzyl chloroformate dropwise to the reaction mixture. The pH of the reaction should be monitored and maintained in the alkaline range.

-

Reaction Progression: Continue stirring the mixture at -5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Work-up:

-

Extract the aqueous mixture with diethyl ether to remove any excess benzyl chloroformate.

-

Cool the aqueous layer back to -5 °C in an ice bath and acidify it with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Stir the acidified mixture in the cold for 1 hour.

-

-

Extraction and Drying:

-

Extract the product from the aqueous layer with four portions of diethyl ether.

-

Combine the organic extracts and wash them with water.

-

Dry the ether solution over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain this compound as an oil.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of the sterically hindered this compound into a growing peptide chain on a solid support requires optimized coupling protocols. Due to the secondary amine nature of N-benzylglycine, standard coupling conditions may result in low yields. Therefore, more potent coupling reagents and longer reaction times are generally required.

Coupling Reagent Recommendations

While specific quantitative data for the coupling efficiency of this compound with all modern coupling reagents is not extensively published in a comparative manner, general recommendations for sterically hindered N-alkylated amino acids can be applied.

| Coupling Reagent | Class | Recommendations for this compound |

| HATU | Uronium/Aminium Salt | Highly Recommended. Known for high efficiency in difficult couplings. |

| HCTU | Uronium/Aminium Salt | Recommended. A cost-effective alternative to HATU with good performance. |

| PyBOP | Phosphonium Salt | Recommended. Effective for sterically hindered couplings. |

| DIC/Oxyma | Carbodiimide/Additive | Can be effective. May require longer coupling times and double coupling. |

General SPPS Protocol for Incorporation of this compound

This protocol outlines a general cycle for the manual or automated solid-phase synthesis of a peptide containing an N-benzylglycine residue using Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Workflow Diagram:

Caption: General workflow for SPPS incorporating this compound.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Coupling of this compound:

-

Pre-activate a solution of this compound (3-5 equivalents), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Longer reaction times or double coupling may be necessary to ensure complete reaction, which can be monitored by a Kaiser test (will be negative for the secondary amine) or a chloranil (B122849) test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for the subsequent Fmoc-protected amino acids in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. The N-benzyl group is stable under these conditions. The N-Cbz group, however, is labile to strong acids like HBr or catalytic hydrogenation but shows significant stability to TFA, often remaining intact during standard cleavage.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Application: Synthesis of Bradykinin Antagonists

A significant application of N-benzylglycine is in the synthesis of potent bradykinin B2 receptor antagonists. The incorporation of this residue at specific positions in the peptide sequence has been shown to enhance antagonist activity.

Signaling Pathway Diagram:

Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates. Its stability under various conditions and the diverse methods available for its removal make it a versatile choice. This document provides detailed protocols for the cleavage of the Cbz group from N-Benzyl-N-Cbz-glycine, a substrate featuring a sterically hindered tertiary amine. The primary methods covered are catalytic hydrogenolysis and acid-catalyzed cleavage, offering solutions for different substrate sensitivities and laboratory setups.

Overview of Deprotection Strategies

The selection of an appropriate deprotection strategy for this compound is crucial and depends on factors such as the presence of other functional groups in the molecule, the desired scale of the reaction, and available equipment.

-

Catalytic Hydrogenolysis: This is the most common and generally mildest method for Cbz deprotection.[1] It involves the cleavage of the benzyl (B1604629) C-O bond using hydrogen gas in the presence of a palladium catalyst.[1] A key advantage is the formation of benign byproducts, toluene (B28343) and carbon dioxide. Transfer hydrogenolysis offers a safer alternative to using flammable hydrogen gas by employing a hydrogen donor in situ.[2][3]

-

Acidic Cleavage: Strong acidic conditions can also effectively remove the Cbz group. This method is particularly useful when the substrate is incompatible with catalytic hydrogenation, for instance, due to the presence of other reducible functional groups.[4]

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes quantitative data for common Cbz deprotection methods applicable to this compound and related substrates.

| Method | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Catalytic Hydrogenolysis (H₂ gas) | 10% Pd/C, H₂ (1 atm) | Methanol (B129727) | Room Temp. | 1-4 h | >95% (typical) | Adapted from[1] |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium (B1175870) Formate (B1220265) | Methanol | Reflux | 10-60 min | ~98% | [2][3] |

| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1-2 h | Good to high | Adapted from[4] |

| Lewis Acid Catalysis | AlCl₃, Anisole | Dichloromethane | 0 °C to Room Temp. | 1-3 h | Good to high | [4] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis with Hydrogen Gas

This protocol describes a standard procedure for the deprotection of this compound using palladium on carbon and hydrogen gas.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv) in methanol (10-20 mL per mmol of substrate).

-

Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol% Pd).

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Ensure the system is properly sealed.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-benzyl-glycine.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This protocol offers a safer alternative to using hydrogen gas by generating hydrogen in situ from ammonium formate.[2][3]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and 10% Pd/C (an equal weight to the substrate) in dry methanol (10-20 mL per mmol of substrate).[3]

-

Hydrogen Donor Addition: To the stirred suspension, add anhydrous ammonium formate (5.0 equiv) in a single portion under an inert atmosphere (e.g., nitrogen).[2]

-

Reaction: Stir the resulting mixture at reflux temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-60 minutes.[2]

-

Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the catalyst through a pad of Celite® and wash the pad with methanol.[3]

-

Isolation: Concentrate the filtrate under reduced pressure to afford the desired N-benzyl-glycine.

-

Purification (if necessary): Purify the crude product by appropriate methods such as recrystallization from a suitable solvent system.

Protocol 3: Acidic Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.

Materials:

-

This compound

-

33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether (Et₂O)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.

-

Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is typically diluted with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.

-

Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield N-benzyl-glycine hydrobromide.

-

Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., sodium bicarbonate or a mild ion-exchange resin). The free amino acid can then be isolated by evaporation of the solvent or extraction.

Visualizations

Caption: Workflow for the deprotection of this compound.

Caption: General reaction scheme for Cbz deprotection.

References

Application Notes and Protocols for N-Benzyl-N-Cbz-glycine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of N-Benzyl-N-carboxybenzyl-glycine (N-Bn-N-Cbz-glycine) with various amino acid esters, a key step in the synthesis of peptides and peptidomimetics. The following sections detail common coupling methodologies, present comparative data for different reagents, and provide step-by-step experimental procedures.

Introduction

N-Benzyl-N-Cbz-glycine is a valuable building block in peptide synthesis. The presence of both the benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz or Z) protecting groups on the nitrogen atom offers unique advantages in controlling the reactivity and sequence of peptide chain elongation.[1][2][3] The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize racemization, and achieve the desired final product with high purity.[4][5] This document outlines protocols for several common and effective coupling reagents.

General Reaction Scheme

The fundamental reaction involves the activation of the carboxylic acid of this compound, followed by nucleophilic attack from the amino group of an amino acid ester to form a new amide (peptide) bond.

Caption: General workflow for the coupling of this compound with an amino acid ester.

Coupling Reagent Comparison

The choice of coupling reagent significantly impacts reaction time, yield, and the potential for side reactions. Below is a summary of commonly used reagents for this type of peptide bond formation.

| Coupling Reagent/System | Typical Yield | Typical Reaction Time | Key Advantages | Potential Disadvantages |

| EDC/HOBt | Good to Excellent | 12 - 24 hours | Cost-effective; water-soluble byproducts are easily removed during workup.[5][6] | Slower reaction rates compared to onium salts; risk of racemization without an additive like HOBt.[4][5] |

| HATU/Base | Excellent | 1 - 4 hours | Fast and highly efficient, even for sterically hindered amino acids; low racemization.[4][5] | Higher cost; can react with the unprotected N-terminus if used in excess.[4] |

| HBTU/Base | High to Excellent | 1 - 4 hours | Fast and efficient couplings; a well-established and reliable reagent.[5] | Potential for guanidinylation of the N-terminus if used in excess.[5] |

| DIC/HOBt | Good to Excellent | 12 - 24 hours | Byproduct (diisopropylurea) is soluble in many organic solvents, making it suitable for both solution and solid-phase synthesis.[4][6] | Can still lead to some racemization; requires HOBt to suppress this.[4] |

| PyBOP/Base | High to Excellent | 1 - 6 hours | Effective for difficult couplings, including those involving N-methyl amino acids. | Byproducts can sometimes complicate purification. |

Experimental Protocols

Note: These are generalized protocols. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific amino acid ester used. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Coupling using EDC/HOBt

This protocol is a cost-effective and widely used method for peptide bond formation.

Materials:

-

This compound (1.0 equivalent)

-

Amino acid ester hydrochloride (1.0 - 1.2 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) (1.2 - 1.5 equivalents)[6]

-

1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)[4]

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound and the amino acid ester hydrochloride in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA or Et3N to neutralize the hydrochloride salt and stir for 10-15 minutes.

-

Add HOBt to the reaction mixture and stir until it dissolves.

-

Add EDC HCl in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: a. Dilute the reaction mixture with ethyl acetate (B1210297) or DCM. b. Wash the organic layer successively with 5% aqueous HCl or 5% aqueous citric acid, saturated aqueous NaHCO3, and brine. c. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. d. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Coupling using HATU/Base

This method is highly efficient and rapid, making it suitable for a wide range of amino acid esters, including those that are sterically hindered.

Materials:

-

This compound (1.0 equivalent)

-

Amino acid ester hydrochloride (1.0 - 1.2 equivalents)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 - 1.3 equivalents)[4]

-

Diisopropylethylamine (DIPEA) (3.0 - 4.0 equivalents)[5]

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flask, dissolve this compound and HATU in anhydrous DMF.

-

In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and add DIPEA. Stir for 5-10 minutes.

-

Add the amino acid ester solution to the this compound/HATU solution at room temperature.

-

Stir the reaction mixture for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl or 5% aqueous citric acid, saturated aqueous NaHCO3, and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography.

Logical Relationship Diagram

References

Application Notes and Protocols for the Deprotection of N-Cbz Group via Catalytic Hydrogenolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical drug development. Its widespread use is attributed to its stability across a range of reaction conditions and the facility of its removal. Among the various deprotection strategies, catalytic hydrogenolysis stands out as the most prevalent and efficient method due to its mild, neutral pH conditions and high yields.[1]

This document provides detailed application notes and protocols for the removal of the N-Cbz protecting group using catalytic hydrogenolysis. It is designed to offer researchers and scientists a comprehensive guide to understanding the reaction mechanism, selecting appropriate conditions, and executing the experimental procedure effectively.

Reaction Mechanism

The deprotection of an N-Cbz protected amine via catalytic hydrogenolysis proceeds through a two-step mechanism. The initial step involves the cleavage of the benzyl (B1604629) C-O bond by hydrogen on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[2][3] This hydrogenolysis step forms toluene (B28343) and an unstable carbamic acid intermediate.[2] The carbamic acid intermediate then spontaneously decomposes to release the free amine and carbon dioxide.[2]

Data Summary: Reaction Conditions for N-Cbz Deprotection

The efficiency of N-Cbz deprotection is influenced by several key parameters, including the choice of catalyst, hydrogen source, solvent, temperature, and pressure. The following table summarizes typical conditions and reported outcomes for the catalytic hydrogenolysis of N-Cbz protected amines.

| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp. | 1 | ~95 | [4] |

| 10% Pd/C | H₂ (1 atm) | Ethanol, Ethyl Acetate, THF | Room Temp. | Varies | High | [1] |

| 5% Pd/C | H₂ (1 atm) | Methanol | 60 | 40 | Not specified | [5] |

| 10% Pd/C | Ammonium (B1175870) Formate | Methanol, DMF | Room Temp. | 0.5 - 2 | High | [6] |

| 10% Pd/C & 10% Nb₂O₅/C | H₂ (balloon) | Methanol | Room Temp. | Shorter time | Excellent | [7] |

| 10% Pd/C | NaBH₄ | Methanol | Room Temp. | < 5 min | 98 | [8] |

Experimental Protocols

Two primary methods for catalytic hydrogenolysis are detailed below: the standard procedure using hydrogen gas and the alternative method of transfer hydrogenolysis.

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

This is the most common method for Cbz deprotection, valued for its clean reaction profile and high efficiency.[1]

Materials:

-

Cbz-protected amine

-

10% Palladium on carbon (Pd/C, 5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent in a reaction flask equipped with a magnetic stir bar.[1]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care.[6]

-

Hydrogenation Setup: Seal the reaction vessel and place it under an atmosphere of hydrogen. This can be achieved by evacuating the flask and backfilling with hydrogen gas (repeated three times) or by using a hydrogen-filled balloon for reactions at atmospheric pressure.[1][6]

-

Reaction: Stir the mixture vigorously at room temperature.[1]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1][6]

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[1][5]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. If necessary, further purification can be achieved by crystallization or column chromatography.[1]

Protocol 2: Transfer Hydrogenolysis

This method offers a safer alternative to using hydrogen gas, which is particularly advantageous for larger-scale reactions.[1] It employs a hydrogen donor in the presence of a catalyst.[5][9]

Materials:

-

Cbz-protected amine

-

10% Palladium on carbon (Pd/C)

-

Hydrogen donor (e.g., Ammonium formate, Triethylsilane)

-

Solvent (e.g., Methanol, Ethanol)

Procedure:

-

Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent.[1]

-

Reagent Addition: Add the hydrogen donor (e.g., ammonium formate, typically 3-5 equivalents) and the Pd/C catalyst to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating.[1]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate and, if necessary, perform an extractive work-up to remove any remaining hydrogen donor and its byproducts. The deprotected amine can then be purified as needed.

Mandatory Visualizations

Caption: Experimental workflow for N-Cbz deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

N-Benzyl-N-Cbz-glycine: A Versatile Building Block for Advanced Peptidomimetics

For Immediate Release

Shanghai, China – December 7, 2025 – In the landscape of modern drug discovery and development, the quest for novel therapeutic agents with enhanced efficacy and stability is paramount. N-Benzyl-N-Cbz-glycine has emerged as a critical building block for the synthesis of sophisticated peptidomimetics, offering researchers a versatile scaffold to create compounds with tailored biological activities. These application notes provide detailed protocols and data for the synthesis and utilization of this compound in the generation of peptidomimetics, targeting researchers, scientists, and professionals in the field of drug development.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. N-substituted glycine (B1666218) derivatives, often referred to as peptoids, are a prominent class of peptidomimetics where the side chain is attached to the nitrogen atom of the glycine backbone rather than the alpha-carbon.[1] This structural modification imparts significant proteolytic resistance. The incorporation of an N-benzyl group, in particular, can introduce conformational constraints and hydrophobic interactions, which are crucial for modulating the binding affinity and specificity of the resulting peptidomimetic to its biological target.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its precursors is essential for its effective application.

| Property | N-Benzylglycine | N-Benzyloxycarbonylglycine (Cbz-glycine) |

| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₁NO₄ |

| Molecular Weight | 165.19 g/mol | 209.20 g/mol [4] |

| Appearance | Solid | White crystalline powder |

| IUPAC Name | 2-(benzylamino)acetic acid | 2-(phenylmethoxycarbonylamino)acetic acid |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward N-protection strategy starting from N-benzylglycine.

Protocol 1: Cbz Protection of N-Benzylglycine

This protocol details the synthesis of N-benzyl-N-benzyloxycarbonyl-glycine from N-benzylglycine hydrochloride.

Materials:

-

N-Benzylglycine hydrochloride

-

2 N Sodium hydroxide (B78521) (NaOH) solution

-

4 N Sodium hydroxide (NaOH) solution

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Suspend N-Benzylglycine hydrochloride in 2 N NaOH solution and cool the mixture to -5 °C with stirring.

-

Simultaneously add 4 N NaOH solution and benzyl chloroformate dropwise to the cooled mixture, maintaining the temperature at -5 °C.

-

Continue stirring the reaction mixture in the cold for 2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Extract the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.

-

Cool the aqueous layer to -5 °C and acidify it with concentrated HCl.

-

Stir the acidified mixture in the cold for 1 hour, then allow it to warm to room temperature.

-

Extract the product four times with diethyl ether.

-

Wash the combined diethyl ether extracts with water, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent under reduced pressure to obtain N-benzyl-N-benzyloxycarbonyl-glycine as an oil.

Application in Peptidomimetic Synthesis

This compound is a valuable monomer for the solid-phase synthesis of peptoids and other N-substituted peptidomimetics. The following workflow illustrates the general process.

Caption: General workflow for solid-phase synthesis of peptidomimetics using this compound.

Protocol 2: Solid-Phase Peptidomimetic Synthesis

This protocol outlines the incorporation of an this compound unit into a growing peptidomimetic chain on a solid support.

Materials:

-

Fmoc-protected Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Activation and Coupling:

-

Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for subsequent amino acid couplings.

-